acetic acid,(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid
Description
(2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid, commonly known as L-arginine, is a semi-essential α-amino acid with the molecular formula C₆H₁₄N₄O₂. Its structure features a guanidino group attached to the ε-position of the aliphatic side chain, making it a precursor for nitric oxide (NO) synthesis via nitric oxide synthase (NOS) . L-Arginine plays critical roles in:
- Protein biosynthesis: Incorporated into polypeptides during translation.
- Urea cycle: Facilitates ammonia detoxification.
- Vasodilation: NO production regulates blood flow and vascular tone.
- Cellular signaling: Modulates immune function and hormone secretion .
L-Arginine is widely used in pharmaceuticals (e.g., cardiovascular therapies), nutritional supplements (muscle performance), and food additives (flavor enhancement) . Its derivatives, such as arginine pyroglutamate, improve bioavailability in supplements .
Properties
IUPAC Name |
acetic acid;2-amino-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.C2H4O2/c7-4(5(11)12)2-1-3-10-6(8)9;1-2(3)4/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBJWQQAAQSQPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CC(C(=O)O)N)CN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for preparing acetic acid,(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid and its peptide analogs is Solid-Phase Peptide Synthesis (SPPS) . This technique enables the stepwise assembly of amino acids on a solid resin support, which facilitates purification and automation.
- Resin Loading: The initial amino acid (e.g., valine or arginine) is covalently attached to a solid resin.
- Deprotection: The temporary protecting group on the amino acid’s reactive site is removed to allow coupling.
- Coupling: The next amino acid, activated by coupling reagents such as carbodiimides or uronium salts, is attached to the growing peptide chain.
- Repetition: The deprotection and coupling cycle is repeated sequentially for each amino acid in the peptide sequence.
- Cleavage and Final Deprotection: The complete peptide is cleaved from the resin and all side-chain protecting groups are removed, yielding the target compound.
Typical reagents and conditions:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Activation | Carbodiimides (e.g., DIC), Uronium salts (e.g., HBTU) | Activate carboxyl groups for coupling |
| Coupling | Amino acid derivatives, base (e.g., DIPEA) | Form peptide bond |
| Deprotection | Piperidine in DMF | Remove Fmoc protecting group |
| Cleavage | TFA (trifluoroacetic acid) with scavengers | Release peptide from resin |
This method is highly efficient for peptides containing arginine residues due to the availability of suitable protecting groups for guanidino functionalities.
Industrial Production Methods
For large-scale or industrial synthesis, automated peptide synthesizers are employed to enhance throughput and reproducibility. Industrial processes may also incorporate:
- Liquid-Phase Peptide Synthesis (LPPS): Used for longer peptides or when SPPS limitations arise.
- Green Solvent Systems: Binary solvent mixtures replacing traditional solvents like N,N-dimethylformamide (DMF) to reduce environmental impact.
- Advanced Purification: High-performance liquid chromatography (HPLC) is standard for achieving high purity.
Optimization of coupling times, reagent excess, and solvent systems are critical to maximize yield and minimize side reactions, such as racemization or incomplete deprotection.
Chemical Reactions Analysis Related to Preparation
Types of Reactions
During synthesis and post-synthesis modifications, the compound can undergo:
- Oxidation: Arginine residues may be selectively oxidized to citrulline.
- Reduction: Disulfide bridges (if present) can be reduced to free thiols.
- Substitution: Amino groups can be modified via nucleophilic substitution for labeling or conjugation.
Common Reagents and Conditions
| Reaction Type | Reagents/Conditions | Resulting Product |
|---|---|---|
| Oxidation | Hydrogen peroxide, performic acid | Citrulline-containing peptides |
| Reduction | Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP) | Peptides with free thiol groups |
| Substitution | N-hydroxysuccinimide (NHS) esters | Peptides with modified side chains |
These reactions are often applied post-synthesis for functionalization or to study peptide behavior.
Data Table: Summary of Preparation Parameters
| Parameter | Description | Typical Values/Examples |
|---|---|---|
| Resin Type | Solid support for SPPS | Wang resin, Rink amide resin |
| Protecting Groups | Amino acid side chain protection | Fmoc for N-terminus, Pbf or Pmc for arginine guanidino group |
| Coupling Reagents | Activate carboxyl groups | HBTU, HATU, DIC |
| Solvents | Medium for reactions | DMF, NMP, green binary solvent mixtures |
| Cleavage Cocktail | Release peptide from resin | TFA with scavengers (e.g., water, TIS) |
| Purification | Remove impurities | Reverse-phase HPLC |
| Yield | Efficiency of synthesis | Typically 70-90% depending on peptide length |
Research Discoveries and Applications
- Peptide Synthesis Optimization: Recent studies highlight the use of green solvents and microwave-assisted SPPS to improve coupling efficiency and reduce synthesis time.
- Automated Synthesizers: Integration of real-time monitoring and optimization algorithms has improved reproducibility and scale-up potential.
- Functional Modifications: Post-synthetic modifications using NHS esters and selective oxidation have expanded the compound’s utility in biochemical assays.
Chemical Reactions Analysis
Types of Reactions
L-Arginine acetate undergoes various chemical reactions, including:
Oxidation: L-Arginine can be oxidized to form nitric oxide, a critical signaling molecule in the body.
Reduction: Reduction reactions involving L-Arginine acetate are less common but can occur under specific conditions.
Substitution: L-Arginine acetate can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric oxide synthase enzymes.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Strong nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitric oxide and citrulline.
Reduction: Reduced forms of L-Arginine derivatives.
Substitution: Various substituted arginine derivatives depending on the nucleophile used.
Scientific Research Applications
L-Arginine acetate has numerous applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Plays a role in studying cellular metabolism and signaling pathways.
Industry: Utilized in the formulation of dietary supplements and pharmaceuticals.
Mechanism of Action
L-Arginine acetate exerts its effects primarily through the production of nitric oxide, a potent vasodilator. Nitric oxide is synthesized from L-arginine by the enzyme nitric oxide synthase. This process involves the oxidation of L-arginine to produce nitric oxide and citrulline. Nitric oxide then activates the enzyme guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP), which causes vasodilation and improved blood flow .
Comparison with Similar Compounds
Comparison with Similar Compounds
L-Arginine shares structural and functional similarities with guanidino-containing amino acids, enzyme inhibitors, and glycation end products. Key comparisons are outlined below:
Structural Analogues in Enzyme Inhibition
Glycation-Derived Modifications
Pharmacological Derivatives
Key Research Findings
- Enzyme Inhibition: A1P and ABH demonstrate >100-fold selectivity for arginase over NOS, making them tools for studying urea/NO balance .
- Glycation Chemistry: MG-H1 accumulates 10× faster in diabetic plasma than non-enzymatic glycation products like HbA1c .
- Therapeutic Potential: Arginine pyroglutamate increases exercise endurance by 15% in clinical trials via NO-mediated vasodilation .
Biological Activity
Acetic acid (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid, commonly known as a derivative of L-arginine, is a complex organic compound with significant biological implications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C16H34N8O7
- Molecular Weight : 450.49 g/mol
- CAS Number : 51237-54-8
This compound features multiple amino and diaminomethylideneamino groups, contributing to its biological activity and interactions within various biochemical pathways.
The biological activity of acetic acid (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid primarily involves its role as a precursor in nitric oxide (NO) synthesis, a critical signaling molecule in various physiological processes. The compound acts by:
- Modulating Nitric Oxide Synthase (NOS) : It enhances the activity of NOS, leading to increased NO production, which plays a crucial role in vasodilation and blood flow regulation.
- Interacting with Receptors : The compound may bind to specific receptors involved in cellular signaling pathways, influencing cell proliferation and apoptosis.
Biological Activities
- Vasodilation : Due to its role in NO synthesis, this compound contributes to vasodilation, which is beneficial in cardiovascular health.
- Immune Function : It has been shown to enhance immune responses by promoting the activity of immune cells such as macrophages .
- Wound Healing : The compound's ability to increase blood flow and promote collagen synthesis aids in wound healing processes .
Case Studies
Several studies have investigated the biological effects of acetic acid (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid:
- Cardiovascular Health : A study demonstrated that administration of this compound improved endothelial function in patients with cardiovascular diseases by enhancing NO availability .
- Diabetes Management : Research indicated that acetic acid derivatives may play a role in glucose metabolism regulation, potentially benefiting diabetic patients through improved insulin sensitivity .
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Biological Activity | Therapeutic Use |
|---|---|---|---|
| L-Arginine | NO Synthase Precursor | Vasodilation, Immune Enhancement | Cardiovascular Health |
| Citrulline | NO Synthase Precursor | Muscle Recovery, Endurance Improvement | Sports Nutrition |
| Ornithine | Urea Cycle Intermediary | Detoxification, Muscle Recovery | Bodybuilding |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid, and how are intermediates purified?
- Methodology : The compound is typically synthesized via peptide coupling reactions. For example, a multi-step procedure involves protecting the amino group, followed by guanidination of the side chain using diaminomethylene reagents. Purification often employs reverse-phase HPLC or column chromatography with silica gel. Critical steps include maintaining anhydrous conditions and monitoring reaction progress via TLC or LC-MS .
- Key Considerations : Use of coupling agents like DCC (dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to enhance reaction efficiency. Final deprotection under acidic conditions (e.g., trifluoroacetic acid) requires careful pH control to prevent side reactions .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and stereochemical integrity?
- Methodology :
- NMR Spectroscopy : 1H and 13C NMR confirm structural integrity, with emphasis on δ 7.5–8.5 ppm for guanidine protons and δ 3.5–4.5 ppm for chiral center protons.
- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomeric impurities; retention time comparisons against standards validate stereopurity .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]+) and fragments, ensuring correct molecular formula (e.g., C8H14N4O6) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines :
- PPE : Gloves, lab coats, and eye protection are mandatory due to potential skin/eye irritation (see SDS for L-2-aminobutyric acid analogs) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., trifluoroacetic acid) .
- Waste Disposal : Neutralize acidic byproducts before disposal and adhere to institutional guidelines for hazardous organic waste .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis, and what factors contribute to batch variability?
- Optimization Strategies :
- Catalyst Screening : Test alternatives to DCC (e.g., EDC/HOBt) to reduce racemization .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may increase side reactions; optimize temperature (e.g., 0–4°C for guanidination) .
- Scale-Up Challenges : Monitor exothermic reactions using inline FTIR or PAT (Process Analytical Technology) to maintain consistency .
Q. How do computational models predict the compound’s solubility and bioavailability, and how can discrepancies with experimental data be resolved?
- Computational Tools :
- QSPR Models : Predict logP (1.7 vs. experimental -0.031) and solubility (0.012 g/L) using descriptors like polar surface area (140.03 Ų) and hydrogen-bonding capacity .
- MD Simulations : Assess membrane permeability via free-energy calculations; reconcile discrepancies by validating force fields against experimental permeability assays (e.g., PAMPA) .
Q. What strategies address contradictions between observed biological activity and in silico docking results for this compound?
- Methodology :
- Docking Refinement : Use flexible docking (e.g., AutoDock Vina) to account for side-chain mobility in target proteins (e.g., arginase inhibitors).
- Experimental Validation : Perform SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding kinetics and compare with docking scores .
- Structural Analysis : Co-crystallization or cryo-EM resolves binding modes, clarifying mismatches between predicted and actual interactions .
Q. How can multi-omics approaches (proteomics, metabolomics) elucidate the compound’s mechanism of action in cellular systems?
- Integrated Workflow :
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins post-treatment.
- Metabolomics : LC-MS/MS profiles changes in urea cycle metabolites (e.g., citrulline, arginine) to link activity to pathway modulation .
- Data Integration : Use pathway enrichment tools (e.g., MetaboAnalyst) to map omics data onto biological networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
